methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, a methyl group at the 6th position, and a carboxylate ester group at the 3rd position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate typically involves the bromination of 2-hydroxy-6-methylpyridine-3-carboxylic acid followed by esterification. The bromination reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
The esterification step involves the reaction of the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction converts the carboxylic acid group into a methyl ester, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of 5-bromo-2-oxo-6-methylpyridine-3-carboxylate.
Reduction: Formation of 5-bromo-2-hydroxy-6-methylpyridine-3-methanol.
Scientific Research Applications
Methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The presence of the bromine atom and hydroxyl group can enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
5-Bromo-2-methylpyridine: Lacks the carboxylate ester group and hydroxyl group.
2-Hydroxy-6-methylpyridine-3-carboxylic acid: Lacks the bromine atom and ester group.
Uniqueness
Methyl 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylate is unique due to the combination of functional groups that provide distinct reactivity and potential for diverse chemical transformations. The presence of the bromine atom allows for selective substitution reactions, while the hydroxyl and ester groups offer additional sites for functionalization and derivatization.
Properties
CAS No. |
1692192-29-2 |
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Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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